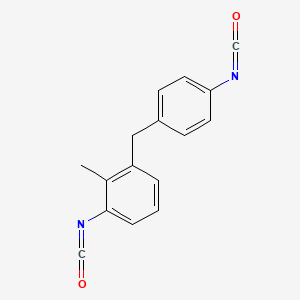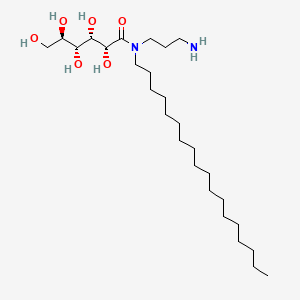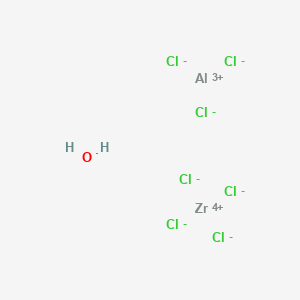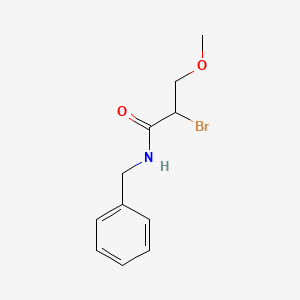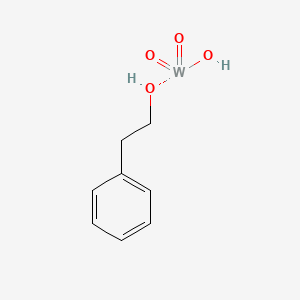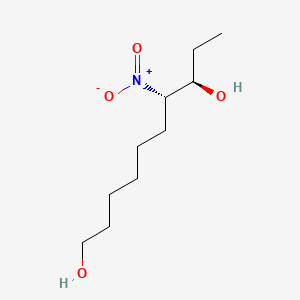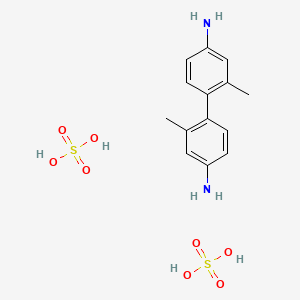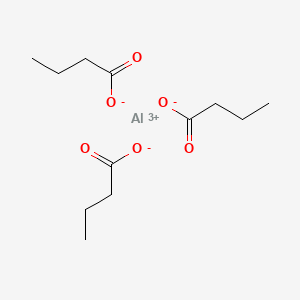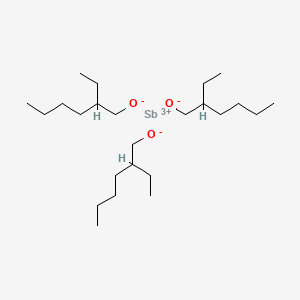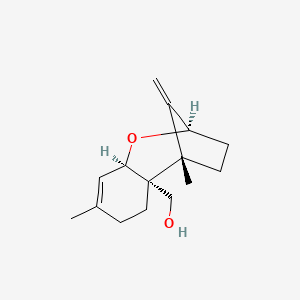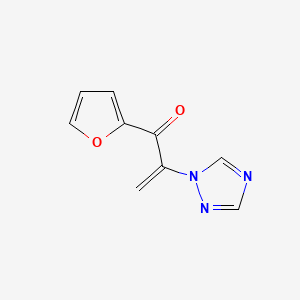
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- is an organic compound that features a unique combination of a furan ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Triazole Ring: The triazole ring is usually formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the furan and triazole rings through a propenone linker. This can be achieved using a variety of coupling reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps sequentially.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation Products: Oxides or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Materials Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,3-triazol-1-yl)-: Similar structure but with a different triazole ring.
2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-yl)-: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Unique Combination: The combination of a furan ring and a 1,2,4-triazole ring in 2-Propen-1-one, 1-(2-furanyl)-2-(1H-1,2,4-triazol-1-yl)- is unique and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
104940-94-5 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7N3O2/c1-7(12-6-10-5-11-12)9(13)8-3-2-4-14-8/h2-6H,1H2 |
InChI Key |
DDMSTRISGJPODO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=CO1)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


